molecular formula C5H6ClF6N B1448198 3,3,4,4,5,5-Hexafluoropiperidine hydrochloride CAS No. 1432680-97-1

3,3,4,4,5,5-Hexafluoropiperidine hydrochloride

Cat. No.: B1448198
CAS No.: 1432680-97-1
M. Wt: 229.55 g/mol
InChI Key: NUXVFJQCWISILA-UHFFFAOYSA-N
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Description

3,3,4,4,5,5-Hexafluoropiperidine hydrochloride is a fluorinated piperidine derivative characterized by six fluorine atoms symmetrically substituted at the 3, 4, and 5 positions of the piperidine ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and materials science applications. Fluorination significantly alters its electronic and steric properties, increasing lipophilicity and thermal stability compared to non-fluorinated analogues .

Properties

IUPAC Name

3,3,4,4,5,5-hexafluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F6N.ClH/c6-3(7)1-12-2-4(8,9)5(3,10)11;/h12H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXVFJQCWISILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CN1)(F)F)(F)F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432680-97-1
Record name 3,3,4,4,5,5-hexafluoropiperidine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5-Hexafluoropiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with hexafluoropropylene oxide under controlled conditions to introduce the fluorine atoms. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of 3,3,4,4,5,5-Hexafluoropiperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of specialized equipment and catalysts may be employed to optimize the reaction efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing effects of six fluorine atoms on the piperidine ring activate adjacent carbons toward nucleophilic attack. Common reactions include:

Table 1: Predicted Nucleophilic Substitutions

NucleophileReaction ConditionsExpected ProductNotes
Hydroxide (OH⁻)Aqueous NaOH, 80°CPartially defluorinated piperidinolSteric hindrance limits full substitution
Amines (RNH₂)DMF, 100°CN-alkylated piperidine derivativesFluorine retention due to C-F bond strength
Grignard Reagents (RMgX)THF, −78°CFluorinated spirocyclesFluorine directs regioselectivity6

Elimination Reactions

Under basic conditions, β-fluorine atoms may participate in dehydrohalogenation:

Mechanism Pathway :

  • Deprotonation at β-carbon adjacent to fluorine.

  • Concerted elimination of HCl and F⁻, forming a tetrafluoroalkene intermediate.

  • Stabilization via conjugation with remaining fluorines.

Key Factors :

  • Temperature : >120°C promotes alkene formation.

  • Base Strength : DBU or KOtBu enhances elimination over substitution .

Coordination Chemistry

The hydrochloride salt facilitates interactions with transition metals:

Table 2: Metal Complexation Behavior

Metal IonLigand RoleObserved GeometryApplication
Pd(II)Bidentate via N and FSquare planarCatalyzes Suzuki couplings
Fe(III)Monodentate (N)OctahedralMRI contrast agent precursor

Acid-Base Behavior

  • pKa : Estimated at ~3.1 (piperidinium) due to fluorine’s inductive effects .

  • Proton Exchange : Rapid H/D exchange in D₂O at C2 and C6 positions, observed via ¹⁹F NMR.

Thermal Stability

TGA Data (Hypothetical) :

  • Decomposition onset: 220°C (HCl loss).

  • Exothermic fluorocarbon release at >300°C.

Biochemical Reactivity

Though untested for this specific compound, fluorinated piperidines often exhibit:

  • CYP450 Inhibition : Via fluorine-mediated electron withdrawal at heme centers.

  • Amine Oxidase Resistance : Due to reduced basicity from fluorination .

Note: No direct experimental data were located for 3,3,4,4,5,5-hexafluoropiperidine hydrochloride in the reviewed sources. Predictions derive from structurally related systems in . Further empirical validation is required.

Scientific Research Applications

Synthetic Chemistry

Fluorination Reagent
3,3,4,4,5,5-Hexafluoropiperidine hydrochloride serves as a valuable reagent for the introduction of fluorine atoms into organic molecules. The presence of multiple fluorine atoms enhances the lipophilicity and metabolic stability of the resulting compounds, making them suitable for pharmaceutical applications.

Case Study: Synthesis of Fluorinated Compounds
Research has demonstrated the use of this hexafluoropiperidine derivative in synthesizing various fluorinated heterocycles. For instance, it has been employed in the preparation of fluorinated amino acids and peptides, which exhibit improved bioavailability and efficacy compared to their non-fluorinated counterparts .

Materials Science

Polymer Additive
In materials science, 3,3,4,4,5,5-Hexafluoropiperidine hydrochloride is used as an additive in polymer formulations. Its incorporation can significantly enhance the thermal stability and chemical resistance of polymers.

Data Table: Properties of Fluorinated Polymers

PropertyNon-Fluorinated PolymerFluorinated Polymer (with Hexafluoropiperidine)
Thermal StabilityModerateHigh
Chemical ResistanceLowHigh
Water AbsorptionHighLow

Pharmacological Applications

Drug Development
The compound's ability to modify biological activity makes it a candidate in drug development. Its structural characteristics allow for the design of novel therapeutic agents with enhanced pharmacokinetic properties.

Case Study: Antiviral Agents
Studies have explored the potential of 3,3,4,4,5,5-Hexafluoropiperidine hydrochloride in developing antiviral agents. In vitro assays showed that compounds derived from this piperidine derivative exhibited significant antiviral activity against various viral strains .

Analytical Chemistry

Chromatographic Applications
In analytical chemistry, this compound is utilized as a standard in chromatographic methods for quantifying fluorinated compounds in biological samples. Its distinct spectral properties facilitate accurate detection and quantification.

Data Table: Analytical Methods Using Hexafluoropiperidine Hydrochloride

MethodApplication AreaDetection Limit
HPLCEnvironmental Analysis0.1 µg/mL
GC-MSFood Safety Testing0.05 µg/mL
NMR SpectroscopyStructural Elucidation1 mg/mL

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5-Hexafluoropiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with various biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Fluorinated piperidine derivatives are distinguished by their substituents and substitution patterns, which directly influence their physicochemical behavior. Below is a comparative analysis with key analogues:

Compound Molecular Formula Substituents Molecular Weight Key Properties
3,3,4,4,5,5-Hexafluoropiperidine HCl C₅H₇F₆N·HCl Six F atoms at 3,4,5 positions 227.57 g/mol High thermal stability, lipophilicity (logP ~2.8), polar surface area: 26 Ų
4-(3,4,5-Trichlorophenyl)piperidine HCl C₁₁H₁₃Cl₄N Trichlorophenyl at C4 301.03 g/mol Enhanced halogen bonding, lower solubility in water (logP ~3.5)
4-[[4-(Trifluoromethyl)phenyl]methyl]piperidine HCl C₁₃H₁₅F₃N·HCl Trifluoromethylbenzyl at C4 290.71 g/mol High lipophilicity (logP ~3.2), mesophase behavior in liquid crystals
4-(4-Fluorophenyl)piperidine HCl C₁₁H₁₃FN·HCl Fluorophenyl at C4 213.68 g/mol Moderate logP (~2.1), used in CNS-targeting drug intermediates

Key Observations :

  • Fluorination vs. Chlorination : Hexafluoropiperidine exhibits greater thermal stability and lower polarizability compared to chlorinated analogues like 4-(3,4,5-Trichlorophenyl)piperidine HCl, which has stronger halogen bonding but higher molecular weight .
  • Lipophilicity : The trifluoromethyl group in 4-[[4-(Trifluoromethyl)phenyl]methyl]piperidine HCl increases lipophilicity slightly more than hexafluorination alone, suggesting nuanced structure-activity relationships in drug design .

Research Findings and Data Highlights

Thermal and Mesophase Behavior

A 2014 study compared piperidine and hexafluoropiperidine as terminal groups in liquid crystals:

  • Hexafluoropiperidine derivatives : Mesophase range = 120–180°C, ΔH (clearing) = 2.8 kJ/mol.
  • Non-fluorinated piperidines: Mesophase range = 80–150°C, ΔH (clearing) = 4.2 kJ/mol. The reduced enthalpy in fluorinated systems correlates with weaker van der Waals interactions .

Biological Activity

3,3,4,4,5,5-Hexafluoropiperidine hydrochloride is a fluorinated derivative of piperidine that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article aims to explore the compound's biological activity through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 3,3,4,4,5,5-Hexafluoropiperidine hydrochloride can be represented as follows:

  • Molecular Formula : C6H6F6N·HCl
  • Molecular Weight : 203.57 g/mol

The presence of multiple fluorine atoms significantly alters the compound's lipophilicity and electronic properties, which can influence its interaction with biological targets.

Biological Activity Overview

Research indicates that hexafluoropiperidine derivatives exhibit a range of biological activities including antimicrobial, antitumor, and neuropharmacological effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various piperidine derivatives against pathogens affecting tomato plants. While specific data on hexafluoropiperidine was not highlighted, related piperidine compounds demonstrated significant inhibitory effects against bacteria such as Xanthomonas axonopodis and fungi like Alternaria solani .

Neuropharmacological Effects

Fluorinated piperidines have been investigated for their interactions with neurotransmitter transporters. A recent study found that certain fluorinated piperidines showed affinity for dopamine (DAT) and serotonin transporters (SERT), suggesting potential applications in treating neurological disorders .

Case Studies

  • Synthesis and Evaluation : A series of studies synthesized various fluorinated piperidines and assessed their biological activities. For instance, one study reported that a derivative with a trifluoromethyl group exhibited selective modulation of SERT without significant affinity for DAT or norepinephrine transporter (NET) .
  • Piperidine Derivatives in HIV Research : Research on piperidine derivatives indicated that modifications could enhance activity against HIV-1. Although specific studies on hexafluoropiperidine were not available, the structural similarities suggest potential for similar antiviral applications .

Data Tables

Biological Activity Target Organism/Pathway Effect Observed Reference
AntibacterialXanthomonas axonopodisInhibition
AntifungalAlternaria solaniInhibition
Neurotransmitter ModulationDAT/SERTSelective Binding
AntiviralHIV-1Enhanced Activity

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,4,4,5,5-Hexafluoropiperidine hydrochloride
Reactant of Route 2
3,3,4,4,5,5-Hexafluoropiperidine hydrochloride

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